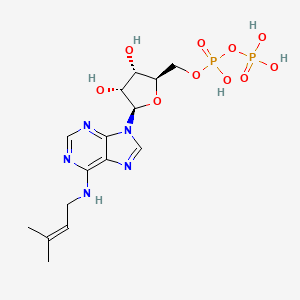
N(6)-(dimethylallyl)adenosine 5'-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-(dimethylallyl)adenosine 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is a purine ribonucleoside 5'-diphosphate and an adenosine 5'-phosphate. It derives from an ADP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-).
Wissenschaftliche Forschungsanwendungen
Enzymatic Modification of tRNAs
DMAPP acts as a substrate for the enzyme dimethylallyl diphosphate:tRNA dimethylallyltransferase, which catalyzes the alkylation of the exocyclic amine of adenosine in certain tRNAs. This modification plays a crucial role in the function of tRNAs in protein synthesis. Research by Soderberg and Poulter (2001) on Escherichia coli DMAPP-tRNA transferase highlighted the enzyme's interaction with DMAPP and its substrates, providing insights into the molecular mechanisms of tRNA modification (Soderberg & Poulter, 2001).
Self-Association and Interaction in Aqueous Solutions
The self-association properties of adenine nucleotides, including DMAPP, have been studied to understand their behavior in aqueous solutions. Peral and Gallego (2000) investigated the self-organization of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in relation to concentration and pH, providing insights into the potential self-association tendencies of DMAPP in biological systems (Peral & Gallego, 2000).
Molecularly Imprinted Polymers for Biomarker Separation
A novel approach for assessing adenosine 5'-triphosphate (ATP) utilizing molecularly imprinted polymers on polystyrene nanoparticles showcases potential applications for DMAPP in the selective recognition and separation of biomarkers from complex biological matrices. Jadda et al. (2019) demonstrated this technique, highlighting its utility in pharmaceutical and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).
Role in Metabolic Dysfunction and Critical Illness
DMAPP and its derivatives, such as poly(adenosine 5′-diphosphate) ribose, have been implicated in metabolic dysfunction during critical illness. Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to oxidative stress, indicating a potential area of research for DMAPP in understanding cellular metabolic dysfunction and organ damage in critical conditions (Liaudet, 2002).
Terpene Biosynthetic Pathway
DMAPP is a key precursor in the biosynthesis of terpenes, which are important for various biological functions and industrial applications. Studies on the nonmevalonate terpene biosynthetic pathway, such as the work by Rohdich et al. (2002), elucidate the metabolic roles of enzymes like IspH (LytB) in converting precursors to isopentenyl diphosphate and dimethylallyl diphosphate, underscoring the importance of DMAPP in this process (Rohdich et al., 2002).
Eigenschaften
Produktname |
N(6)-(dimethylallyl)adenosine 5'-diphosphate |
|---|---|
Molekularformel |
C15H23N5O10P2 |
Molekulargewicht |
495.32 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
VXMXKDAHJURHEN-SDBHATRESA-N |
Isomerische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
Kanonische SMILES |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



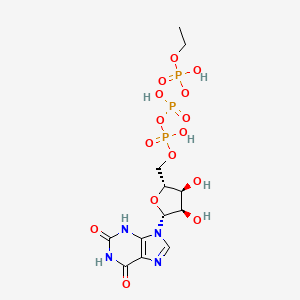
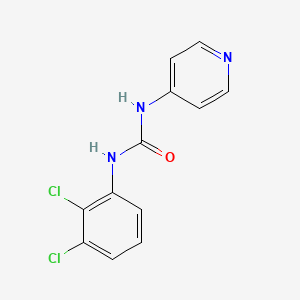
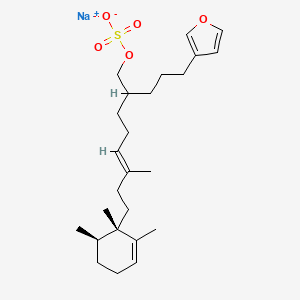
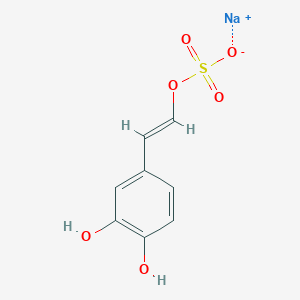
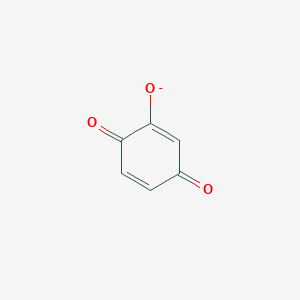
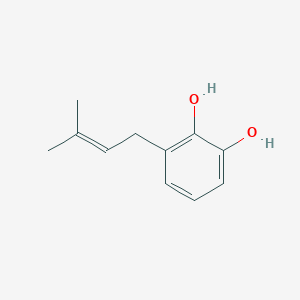
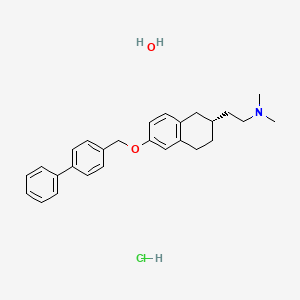
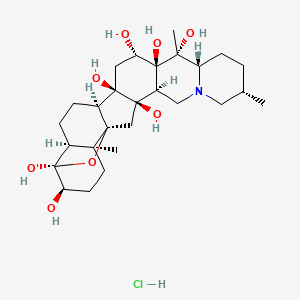
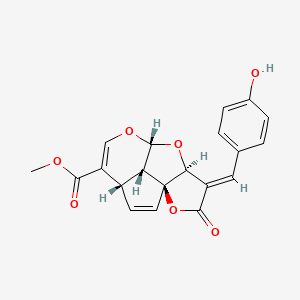
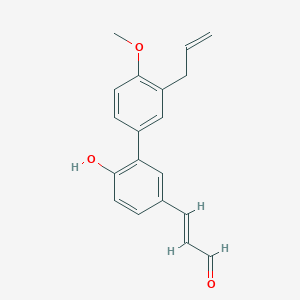
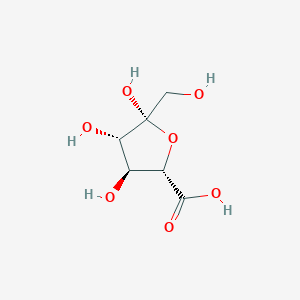
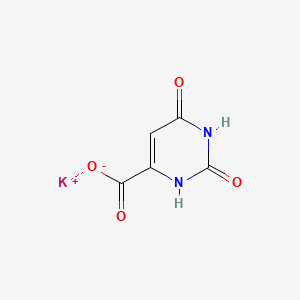
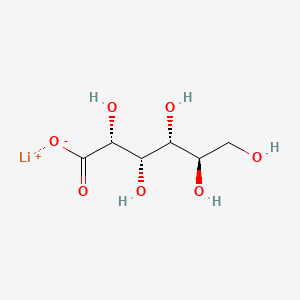
![[(4R)-4-[2-(benzenesulfonyl)ethyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazol-4-yl]-(4-morpholinyl)methanone](/img/structure/B1262296.png)